1,2,4-Trimethoxy-5-nitrobenzene

概要

説明

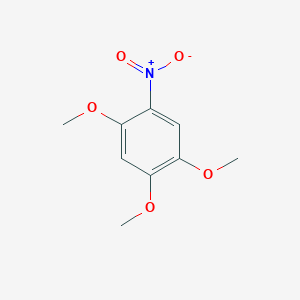

1,2,4-Trimethoxy-5-nitrobenzene is an organic compound with the molecular formula C9H11NO5. It is characterized by the presence of three methoxy groups and one nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

1,2,4-Trimethoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,4-trimethoxybenzene using nitric acid in the presence of sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound . Another method involves the catalytic hydrogenation of this compound using palladium on carbon as a catalyst in the presence of hydrogen gas . Industrial production methods often utilize similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yields and purity.

化学反応の分析

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin chloride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1,2,4-Trimethoxy-5-nitrobenzene has several applications in scientific research:

作用機序

The mechanism of action of 1,2,4-trimethoxy-5-nitrobenzene involves its interaction with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

1,2,4-Trimethoxy-5-nitrobenzene can be compared with other similar compounds, such as:

1,2,4-Trimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

2,4,5-Trimethoxynitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

1,3,5-Triamino-2,4,6-trinitrobenzene: A highly energetic compound with different applications in explosives and propellants.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

生物活性

Overview

1,2,4-Trimethoxy-5-nitrobenzene (TMB) is an organic compound notable for its unique structure, which includes three methoxy groups and one nitro group attached to a benzene ring. Its molecular formula is C₉H₁₁N₁O₅, with a molecular weight of 213.19 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities that include antimicrobial and anticancer properties.

The presence of the nitro group in TMB allows for diverse chemical transformations, such as reduction to an amine or substitution reactions involving the methoxy groups. These reactions can significantly alter the biological activity of the compound.

Anticancer Properties

TMB has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of TMB can inhibit cell proliferation in several human cancer cell lines. For example, a study on pyrazole derivatives derived from TMB indicated moderate to potent antiproliferative activity against cancer cell lines such as SGC-7901, A549, and HT-1080 . The mechanism of action appears to involve disruption of tubulin polymerization, akin to known anticancer agents like combretastatin A-4 .

The biological activity of TMB may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : TMB and its derivatives have been shown to inhibit microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Some studies suggest that TMB may promote apoptosis in cancer cells through oxidative stress pathways and mitochondrial dysfunction .

- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of related compounds in models of intracerebral hemorrhage (ICH), indicating that structural analogs may stabilize mitochondrial membranes and reduce neuronal apoptosis .

Case Study: Neuroprotection in ICH Models

A recent study investigated the neuroprotective effects of a compound related to TMB in a rat model of ICH. The results highlighted significant improvements in neurological function and reductions in brain edema and hematoma volume when treated with this compound. The study concluded that such compounds could be promising candidates for neuroprotective therapies .

Table: Biological Activity Summary

特性

IUPAC Name |

1,2,4-trimethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFZZZETDRISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。